molecular formula C9H10NP B14235118 1H-1,3-Benzazaphosphole, 1-ethyl- CAS No. 223520-85-2

1H-1,3-Benzazaphosphole, 1-ethyl-

Cat. No.: B14235118
CAS No.: 223520-85-2
M. Wt: 163.16 g/mol
InChI Key: QAENAOGFWZZXQC-UHFFFAOYSA-N
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Description

1H-1,3-Benzazaphosphole, 1-ethyl- is a heterocyclic compound containing both phosphorus and nitrogen atoms within its five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,3-Benzazaphosphole, 1-ethyl- typically involves the cyclization of 2-aminophenyl (phenyl)phosphine with suitable precursors. One common method includes the use of 2-aminophenyl (phenyl)phosphine as a key intermediate, which is then subjected to cyclization reactions to form the desired heterocyclic structure . The reaction conditions often involve the use of acid catalysts and controlled temperatures to ensure the stability of the phosphorus-nitrogen bond .

Industrial Production Methods: Industrial production methods for 1H-1,3-Benzazaphosphole, 1-ethyl- are still under development due to the compound’s sensitivity to air and moisture. advancements in synthetic methodologies have led to more stable intermediates, such as 2-aminophenyl (phenyl)phosphine, which can be handled more easily in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1H-1,3-Benzazaphosphole, 1-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted azaphospholes .

Mechanism of Action

The mechanism of action of 1H-1,3-Benzazaphosphole, 1-ethyl- involves its ability to form stable complexes with metal ions and other molecules. The phosphorus and nitrogen atoms within the ring structure act as coordination sites, allowing the compound to interact with various molecular targets. This interaction can lead to changes in the electronic structure of the target molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

    1H-1,3-Benzazaphosphole: The parent compound without the ethyl group.

    1H-1,3-Benzazarsaphole: A similar compound where the phosphorus atom is replaced with arsenic.

    1H-1,3-Benzazaphosphole, 1-methyl-: A methyl-substituted derivative.

Uniqueness: 1H-1,3-Benzazaphosphole, 1-ethyl- is unique due to its specific substitution pattern, which can influence its reactivity and stability. The presence of the ethyl group can enhance the compound’s solubility and its ability to interact with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

223520-85-2

Molecular Formula

C9H10NP

Molecular Weight

163.16 g/mol

IUPAC Name

1-ethyl-1,3-benzazaphosphole

InChI

InChI=1S/C9H10NP/c1-2-10-7-11-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3

InChI Key

QAENAOGFWZZXQC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=PC2=CC=CC=C21

Origin of Product

United States

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